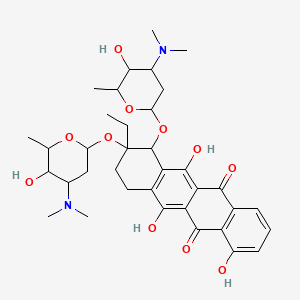

Averythrin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

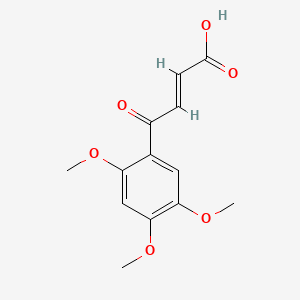

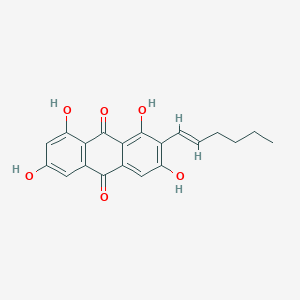

Averythrin es un compuesto de hidroxiantraquinona con la fórmula molecular C20H18O6 y un peso molecular de 354.4 . Es un metabolito secundario producido por el hongo Aspergillus versicolor . This compound es conocido por su vibrante pigmentación y ha sido estudiado por sus diversas propiedades químicas y biológicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Averythrin puede sintetizarse a partir de su precursor, averantina, a través de una serie de reacciones de oxidación . La ruta sintética implica el uso de agentes oxidantes como permanganato de potasio o trióxido de cromo en condiciones controladas para obtener el producto deseado .

Métodos de producción industrial: La producción industrial de this compound generalmente implica el cultivo de Aspergillus versicolor en condiciones específicas que promueven la producción de este metabolito . El hongo se cultiva en un medio rico en nutrientes, y el this compound se extrae y purifica utilizando técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de reacciones: Averythrin se somete a varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse aún más para producir diferentes derivados.

Reducción: Las reacciones de reducción pueden convertir this compound en formas menos oxidadas.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de this compound.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio, trióxido de cromo.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio.

Sustitución: Varios agentes halogenantes y nucleófilos.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos de this compound, cada uno con propiedades químicas únicas .

Aplicaciones Científicas De Investigación

Averythrin tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de averythrin implica su interacción con varios objetivos moleculares y vías. Se sabe que this compound inhibe ciertas enzimas e interrumpe los procesos celulares en los microorganismos, lo que lleva a sus efectos antimicrobianos . Sus propiedades anticancerígenas se atribuyen a su capacidad para inducir la apoptosis en las células cancerosas a través de la activación de vías de señalización específicas .

Comparación Con Compuestos Similares

Averythrin es parte de una familia más grande de hidroxiantraquinonas, que incluye compuestos como:

Emodina: Conocida por sus propiedades laxantes y anticancerígenas.

Crisofanol: Muestra actividades antiinflamatorias y antimicrobianas.

Aloe-emodina: Estudiado por su potencial en el tratamiento de enfermedades de la piel y el cáncer.

Singularidad: this compound destaca por su estructura molecular específica y las actividades biológicas únicas que presenta. Su vibrante pigmentación y sus potenciales propiedades terapéuticas lo convierten en un compuesto de gran interés en diversos campos de investigación .

Propiedades

Número CAS |

25340-85-6 |

|---|---|

Fórmula molecular |

C20H18O6 |

Peso molecular |

354.4 g/mol |

Nombre IUPAC |

2-[(E)-hex-1-enyl]-1,3,6,8-tetrahydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C20H18O6/c1-2-3-4-5-6-11-14(22)9-13-17(19(11)25)20(26)16-12(18(13)24)7-10(21)8-15(16)23/h5-9,21-23,25H,2-4H2,1H3/b6-5+ |

Clave InChI |

RTXQNGWQTJTHCK-AATRIKPKSA-N |

SMILES isomérico |

CCCC/C=C/C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O |

SMILES canónico |

CCCCC=CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-propylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12740026.png)